

Spectroscopic Data of tert-Butyl Crotonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl crotonate*

Cat. No.: *B3029808*

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This guide provides a comprehensive analysis of the spectroscopic data for **tert-butyl crotonate** (tert-butyl (E)-but-2-enoate), a valuable reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental insights behind the structural elucidation of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

Tert-butyl crotonate, with the chemical formula $C_8H_{14}O_2$ and a molecular weight of 142.20 g/mol, is an α,β -unsaturated ester.^[1] Its structure, featuring a reactive alkene and a sterically hindered tert-butyl ester group, makes it a versatile building block in various chemical transformations. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity. This guide will dissect the 1H NMR, ^{13}C NMR, IR, and MS data, offering a detailed interpretation grounded in fundamental principles and experimental best practices.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key features of **tert-butyl crotonate** that influence its spectral properties are the ethylenic protons and carbons, the carbonyl group of the ester, and the magnetically equivalent methyl protons of the tert-butyl group.

Caption: Molecular structure of **tert-butyl crotonate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals provide a detailed picture of the proton environment.

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample of **tert-butyl crotonate** in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

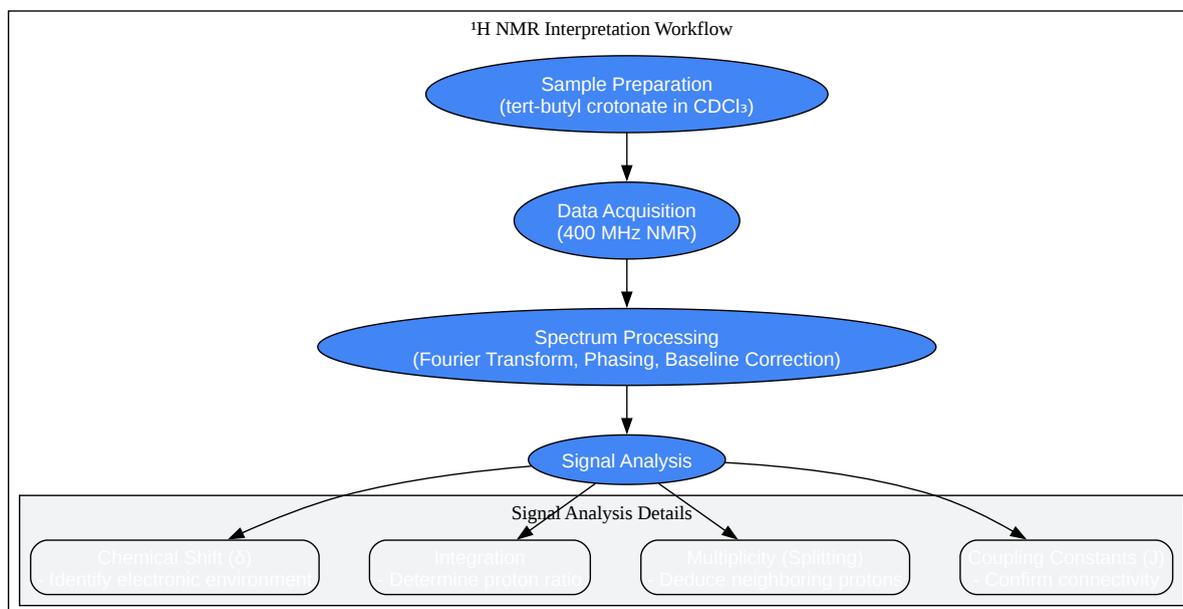
Data Summary:

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	1.48	singlet	9H	(CH ₃) ₃ C-
b	1.87	doublet of doublets	3H	CH ₃ -CH=
c	5.76	doublet of quartets	1H	=CH-CO
d	6.85	doublet of quartets	1H	CH ₃ -CH=

Interpretation and Causality:

- Signal (a) at 1.48 ppm: This singlet, integrating to nine protons, is characteristic of the tert-butyl group. The nine protons are chemically and magnetically equivalent due to free rotation around the carbon-carbon single bonds, resulting in a single, sharp signal. Its upfield chemical shift is expected for protons on sp³-hybridized carbons shielded by the electron density of the alkyl group.

- Signal (b) at 1.87 ppm: This signal, integrating to three protons, corresponds to the methyl group attached to the double bond. The multiplicity is a doublet of doublets due to coupling with the two olefinic protons.
- Signal (c) at 5.76 ppm: This downfield signal, integrating to one proton, is assigned to the proton on the α -carbon relative to the carbonyl group. Its chemical shift is significantly influenced by the deshielding effect of the adjacent carbonyl and the double bond. The multiplicity is a doublet of quartets, arising from coupling to the trans-olefinic proton and the protons of the adjacent methyl group.
- Signal (d) at 6.85 ppm: This is the most downfield proton, integrating to one, and is assigned to the β -proton of the crotonate moiety. It experiences strong deshielding from both the carbonyl group (through conjugation) and the double bond. Its multiplicity is a doublet of quartets due to coupling with the cis-olefinic proton and the protons of the methyl group.



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Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Experimental Protocol:

The ^{13}C NMR spectrum is acquired on the same sample solution used for ^1H NMR. A proton-decoupled sequence is used to produce a spectrum with single lines for each unique carbon atom.

Data Summary:

Chemical Shift (δ , ppm)	Assignment
17.9	$\text{CH}_3\text{-CH=}$
28.2	$(\text{CH}_3)_3\text{C-}$
80.0	$(\text{CH}_3)_3\text{C-}$
123.4	$=\text{CH-CO}$
143.5	$\text{CH}_3\text{-CH=}$
165.8	C=O

Interpretation and Causality:

- 17.9 ppm: This upfield signal corresponds to the methyl carbon of the crotonate moiety.
- 28.2 ppm: This signal is assigned to the three equivalent methyl carbons of the tert-butyl group.
- 80.0 ppm: This signal represents the quaternary carbon of the tert-butyl group, which is shifted downfield due to its attachment to the electron-withdrawing oxygen atom.
- 123.4 ppm and 143.5 ppm: These are the signals for the two sp^2 -hybridized carbons of the double bond. The carbon alpha to the carbonyl (123.4 ppm) is more shielded than the beta carbon (143.5 ppm).
- 165.8 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester functional group. The significant deshielding is due to the electronegativity of the two attached oxygen atoms and the sp^2 hybridization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

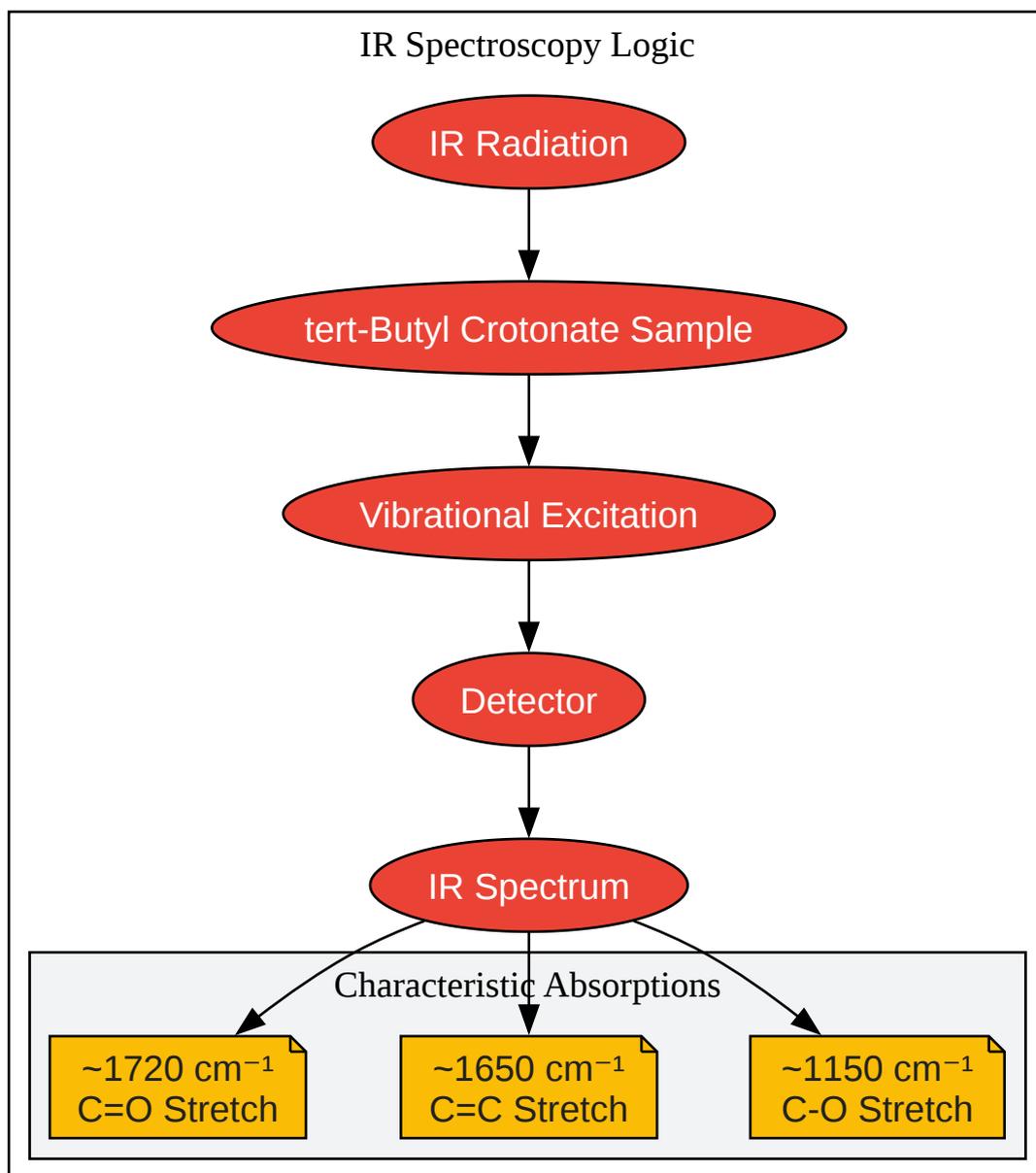
An IR spectrum of neat **tert-butyl crotonate** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed on the ATR crystal, and the spectrum is recorded.

Data Summary:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (sp ³)
~1720	Strong	C=O stretch (ester)
~1650	Medium	C=C stretch (alkene)
~1150	Strong	C-O stretch (ester)

Interpretation and Causality:

- ~2980 cm⁻¹: The strong absorption band in this region is due to the stretching vibrations of the C-H bonds in the methyl and tert-butyl groups.
- ~1720 cm⁻¹: This very strong and sharp absorption is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The position of this band is indicative of a saturated ester.
- ~1650 cm⁻¹: The medium intensity absorption corresponds to the C=C stretching vibration of the alkene.
- ~1150 cm⁻¹: The strong absorption in the fingerprint region is attributed to the C-O single bond stretching vibration of the ester group.



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Caption: Logic diagram for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

A mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole). The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Summary:

m/z	Relative Intensity (%)	Assignment
142	5	[M] ⁺ (Molecular Ion)
85	100	[M - C ₄ H ₉] ⁺
57	80	[C ₄ H ₉] ⁺
41	60	[C ₃ H ₅] ⁺

Interpretation and Causality:

- m/z 142: This peak corresponds to the molecular ion [M]⁺, confirming the molecular weight of **tert-butyl crotonate**.
- m/z 85: This is the base peak (most intense) and results from the loss of a tert-butyl radical ($\bullet\text{C}(\text{CH}_3)_3$) from the molecular ion. This fragmentation is highly favorable due to the stability of the resulting acylium ion.
- m/z 57: This prominent peak is due to the formation of the stable tert-butyl cation $[\text{C}(\text{CH}_3)_3]^+$.
- m/z 41: This peak can be attributed to the allyl cation $[\text{CH}_2=\text{CH}-\text{CH}_2]^+$, a common fragment in molecules containing a three-carbon chain.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the comprehensive characterization of **tert-butyl crotonate**. Each technique offers a unique and complementary piece of structural information, and together, they unequivocally confirm the identity and purity of the compound. This in-depth understanding of the spectroscopic data is essential for any researcher or scientist utilizing **tert-butyl crotonate** in their work, ensuring the reliability and reproducibility of their synthetic endeavors.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [[Link](#)]

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Sources

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